- Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach, Journal of Organic Chemistry, 1999, 64(7), 2564-2566
Cas no 93-25-4 (2-Methoxyphenylacetic acid)
2-Methoxyphenylacetic acid structure
Product Name:2-Methoxyphenylacetic acid
Numéro CAS:93-25-4
Le MF:C9H10O3
Mégawatts:166.173902988434
MDL:MFCD00004321
CID:34694
PubChem ID:7134
Update Time:2024-10-26
2-Methoxyphenylacetic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Methoxyphenylacetic acid
- 2-Methyl Phenylacetic Acid
- 2-(2-methoxyphenyl)acetic acid
- 2-Methoxybenzeneacet
- 2-Methoxybenzeneacetic Acid
- o-Methoxyphenylaceticacid
- Ortho Methoxyl Phenyl Acetic Acid
- Benzeneacetic acid, 2-methoxy-
- 2-methoxyphenylaceticacid
- (o-Methoxyphenyl)acetic acid
- (2-Methoxyphenyl)acetic acid
- Acetic acid, (o-methoxyphenyl)-
- (2-methoxy-phenyl)-acetic acid
- IVEWTCACRDEAOB-UHFFFAOYSA-N
- Q63408954
- o-METHOXYPHENYLACETIC ACID
- 2-?Methoxyphenylacetic acid
- 2-methoxyphenyl acetic acid
- 2-methoxy-phenylacetic
- 2-Methoxybenzeneacetic acid (ACI)
- Acetic acid, (o-methoxyphenyl)- (6CI, 7CI, 8CI)
- [2-(Methyloxy)phenyl]acetic acid
- NSC 110708
- NSC 16257
- o-Anisylacetic acid
- o-Methoxybenzeneacetic acid
- AC-23644
- DWF2D897KB
- F2191-0109
- (S)-2-methoxyphenylacetic acid
- 2-methoxy phenyl acetic acid
- 2-(2-methoxyphenyl)-acetic acid
- 2-Methoxyphenylacetic acid, 98%
- CS-D0984
- NSC-16257
- 93-25-4
- 2-methoxy-benzeneacetic acid
- NSC16257
- F11410
- DTXCID1048833
- STL168986
- (2-methoxyphenyl)-acetic acid
- (oMethoxyphenyl)acetic acid
- UNII-DWF2D897KB
- W-100246
- MFCD00004321
- TS-02230
- NSC110708
- DB-028139
- NSC-110708
- Acetic acid, (omethoxyphenyl) (8CI)
- Z104485032
- SCHEMBL155982
- Acetic acid, (omethoxyphenyl)
- DTXSID0059083
- 2-methoxy-phenylacetic acid
- Benzeneacetic acid, 2methoxy
- SY014484
- 2-methoxy phenylacetic acid
- AKOS000120534
- EINECS 202-231-4
- NS00039538
- EN300-20940
- M0533
-
- MDL: MFCD00004321
- Piscine à noyau: 1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- La clé Inchi: IVEWTCACRDEAOB-UHFFFAOYSA-N
- Sourire: O=C(CC1C(OC)=CC=CC=1)O
- BRN: 2047573
Propriétés calculées
- Qualité précise: 166.06300
- Masse isotopique unique: 166.062994
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 156
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.5
- Surface topologique des pôles: 46.5
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Couleur / forme: Poudre cristalline jaune clair.
- Dense: 1.1708 (rough estimate)
- Point de fusion: 123.0 to 125.0 deg-C
- Point d'ébullition: 254.38°C (rough estimate)
- Point d'éclair: 117.1℃
- Indice de réfraction: 1.5101 (estimate)
- Solubilité: 9.2g/l
- Coefficient de répartition de l'eau: Désintégration
- Le PSA: 46.53000
- Le LogP: 1.32230
- Solubilité: Pas encore déterminé
- FEMA: 2768
2-Methoxyphenylacetic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315,H319,H335
- Déclaration d'avertissement: P261,P305+P351+P338,P302+P352,P321,P405,P501
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36-S24/25
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- TSCA:Yes
- Conditions de stockage:Sealed in dry,Room Temperature
2-Methoxyphenylacetic acid Données douanières
- Code HS:29189090
- Données douanières:
Code douanier chinois:
2918990090Résumé:
2918990090. Autres acides oxycarboxyliques additionnels (y compris les anhydrides \ halogéno \ peroxydes, les peroxyacides et les dérivés de ce numéro tarifaire). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2918990090. Autres acides carboxyliques à fonction oxygénée additionnelle, leurs anhydrides, halogénures, peroxydes et peroxyacides; Leurs dérivés halogénés, sulfonés, nitrés ou nitrosés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
2-Methoxyphenylacetic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M115485-500g |
2-Methoxyphenylacetic acid |
93-25-4 | 99% | 500g |
¥861.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M115485-25g |
2-Methoxyphenylacetic acid |
93-25-4 | 99% | 25g |
¥60.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M115485-5g |
2-Methoxyphenylacetic acid |
93-25-4 | 99% | 5g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M115485-100g |
2-Methoxyphenylacetic acid |
93-25-4 | 99% | 100g |
¥188.90 | 2023-09-02 | |
| Apollo Scientific | OR6815-25g |
2-Methoxyphenylacetic acid |
93-25-4 | 97% | 25g |
£15.00 | 2023-09-02 | |
| Apollo Scientific | OR6815-100g |
2-Methoxyphenylacetic acid |
93-25-4 | 97% | 100g |
£30.00 | 2023-09-02 | |
| Apollo Scientific | OR6815-500g |
2-Methoxyphenylacetic acid |
93-25-4 | 97% | 500g |
£145.00 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007525-100g |
2-Methoxyphenylacetic acid |
93-25-4 | 99% | 100g |
¥105 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007525-25g |
2-Methoxyphenylacetic acid |
93-25-4 | 99% | 25g |
¥43 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007525-5g |
2-Methoxyphenylacetic acid |
93-25-4 | 99% | 5g |
¥27 | 2024-05-20 |
2-Methoxyphenylacetic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Tempo Solvents: Acetonitrile , Water
1.2 Reagents: Sodium chlorite
1.3 Reagents: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Sodium sulfite Solvents: Water
1.6 Solvents: tert-Butyl methyl ether
1.7 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium chlorite
1.3 Reagents: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Sodium sulfite Solvents: Water
1.6 Solvents: tert-Butyl methyl ether
1.7 Reagents: Hydrochloric acid Solvents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Periodic acid Catalysts: Chromium trioxide Solvents: Acetonitrile , Water
1.2 Reagents: Disodium phosphate Solvents: Water
1.2 Reagents: Disodium phosphate Solvents: Water
Référence
- Oxidation process of alcohols using periodic acid and chromium catalyst, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 71 h, reflux
Référence
- An efficient method for one-carbon elongation of aryl aldehydes via their dibromoalkene derivatives, Tetrahedron, 2002, 58(50), 9925-9932
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium carbonate , Dicyclohexylcarbodiimide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Acetonitrile ; 20 h, 60 °C
Référence
- Palladium catalyzed carbonylation of benzyl chlorides: Additive-controlled divergent synthesis of benzyl arylacetates and arylacetic acids, Journal of Catalysis, 2018, 368, 275-278
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid , Stannous chloride , Hydrogen iodide Solvents: Acetic acid
Référence
- Preparation of ο-hydroxyphenylacetic acid, Journal of the American Chemical Society, 1948, 70,
Méthode de production 6
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 20 min, 90 °C
Référence
- Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles, SynOpen, 2017, 1(1), 0091-0096
Méthode de production 8
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 5 min, -78 °C
1.2 Reagents: 2,2,6,6-Tetramethylpiperidine , Potassium tert-butoxide Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.3 -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux
1.2 Reagents: 2,2,6,6-Tetramethylpiperidine , Potassium tert-butoxide Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.3 -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux
Référence
- Controlled Anion Migrations with a Mixed Metal Li/K-TMP Amide: General Application to Benzylic Metalations, Journal of the American Chemical Society, 2011, 133(6), 1698-1701
Méthode de production 9
Conditions de réaction
1.1 Catalysts: Tempo Solvents: Acetonitrile ; pH 6.7, rt
1.2 Reagents: Sodium chlorite Catalysts: Sodium hypochlorite Solvents: Water ; rt; rt → 35 °C; 8 - 12 h, 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.4 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 3 - 4, rt
1.2 Reagents: Sodium chlorite Catalysts: Sodium hypochlorite Solvents: Water ; rt; rt → 35 °C; 8 - 12 h, 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.4 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 3 - 4, rt
Référence
- Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by tempo and bleach: 4-methoxyphenylacetic acid, Organic Syntheses, 2005, 81, 195-203
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Tempo Solvents: Acetonitrile , Water
1.2 Reagents: Sodium chlorite Solvents: Water
1.3 Catalysts: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium chlorite Solvents: Water
1.3 Catalysts: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Référence
- Oxidation of primary alcohols in the presence of TEMPO, World Intellectual Property Organization, , ,
Méthode de production 11
Méthode de production 12
Méthode de production 13
Méthode de production 14
Conditions de réaction
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid
Référence
- Preparation of phenylacetic acid derivatives and intermediate products., European Patent Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Hydrochloric acid , Stannous chloride , Hydrogen iodide Solvents: Acetic acid , Water
Référence
- Studies on oxygen heterocycles. Part 1. Acid catalyzed and photochemical reactions of some aryl diazo ketones, Tetrahedron, 1989, 45(5), 1441-6
Méthode de production 16
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 1.5 h, 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C → rt; 1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 12 h, 50 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C → rt; 1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 12 h, 50 °C
Référence
- Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates, ChemistrySelect, 2021, 6(33), 8532-8536
Méthode de production 17
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 0 °C; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 0 °C → rt
1.4 Reagents: Potassium peroxymonosulfate Solvents: Acetone , Water ; 12 h, 50 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 0 °C; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 0 °C → rt
1.4 Reagents: Potassium peroxymonosulfate Solvents: Acetone , Water ; 12 h, 50 °C
Référence
- Method for preparing carboxylic acid from 1,1-dibromoalkene by one-pot method, China, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Manganese Catalysts: 2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ; 1 atm, rt; rt → 90 °C; 72 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2, Angewandte Chemie, 2016, 55(16), 5053-5057
Méthode de production 19
Conditions de réaction
1.1 Catalysts: Iodine Solvents: 1,2-Dimethoxyethane , Water ; 1 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; rt; 3.5 h, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; rt; 3.5 h, rt
Référence
- Metal-free, catalytic regioselective oxidative conversion of vinylarenes: a mild approach to phenylacetic acid derivatives, RSC Advances, 2016, 6(8), 6719-6723
Méthode de production 20
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Solvents: Water
Référence
- Intermolecular acylation. III. The preparation and ring closure of the α-(methoxyphenyl)glutaric acids, Journal of the Chemical Society, 1953, 1894, 1894-9
2-Methoxyphenylacetic acid Raw materials
- 2-Methylanisole
- 1,1-Dibromo-2-(2-methoxyphenyl)-1-ethene
- 2-(2-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethane
- Propanedioic acid, (2-methoxyphenyl)-, dimethyl ester
- 2-vinylanisole
- 2-(2-Methoxyphenyl)ethanol
- 2-Hydroxyphenylacetic acid
- (2-Methoxyphenyl)acetonitrile
- Benzenemethanaminium,2-methoxy-N,N,N-trimethyl-, iodide (1:1)
- 1-(3-Chloro-2-buten-1-yl)-2-methoxybenzene
- 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile
- 2-Methoxybenzyl chloride
- 2-Methoxy-a-oxo-benzenepropanoic Acid
- Benzeneacetic acid,2-methoxy-, ethyl ester
2-Methoxyphenylacetic acid Preparation Products
2-Methoxyphenylacetic acid Fournisseurs
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:93-25-4)2-甲氧基
Numéro de commande:LE2463883
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:38
Prix ($):discuss personally
Courriel:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:93-25-4)2-Methoxyphenylacetic acid
Numéro de commande:sfd20252
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:38
Prix ($):discuss personally
Courriel:sales2@senfeida.com
2-Methoxyphenylacetic acid Littérature connexe
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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